3-Bromo-5-methoxybenzenesulfonamide

Overview

Description

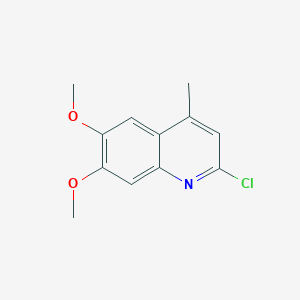

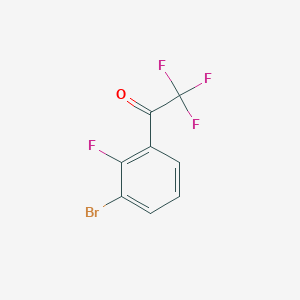

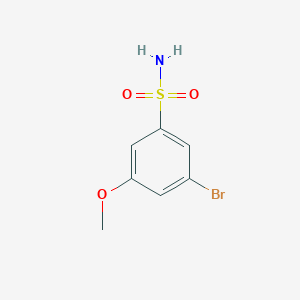

3-Bromo-5-methoxybenzenesulfonamide is a chemical compound with the CAS Number: 1261438-84-9 . It has a molecular weight of 266.12 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code of 3-Bromo-5-methoxybenzenesulfonamide is1S/C7H8BrNO3S/c1-12-6-2-5 (8)3-7 (4-6)13 (9,10)11/h2-4H,1H3, (H2,9,10,11) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Bromo-5-methoxybenzenesulfonamide is a powder that is stored at room temperature . It has a molecular weight of 266.12 .Scientific Research Applications

Photodynamic Therapy Applications

A study describes the synthesis and characterization of zinc(II) phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, showing potential for use in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their suitability as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Heavy Metal Sensing

Research into bis-sulfonamides for heavy metal sensors found that derivatives of benzenesulfonamide, specifically designed for cobalt ion sensing, exhibited high sensitivity, stability, and electrochemical performance, offering a promising approach for detecting toxic pollutants in environmental and healthcare fields (Sheikh et al., 2016).

Enzyme Inhibition

A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, demonstrating significant inhibitory effects against acetylcholinesterase (AChE) and α-glucosidase, suggesting potential applications in treating conditions like Alzheimer's disease and diabetes (Riaz, 2020).

Antitumor Activity

The antitumor properties of sulfonamide compounds were investigated, identifying specific derivatives as potent cell cycle inhibitors with the potential to advance to clinical trials for cancer treatment, providing insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-5-methoxybenzenesulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

3-Bromo-5-methoxybenzenesulfonamide interacts with its targets by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active sites of these enzymes, it inhibits their activity, thereby disrupting the normal biochemical processes that they regulate .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase by 3-Bromo-5-methoxybenzenesulfonamide affects several biochemical pathways. The disruption of folic acid synthesis, for instance, hampers the production of DNA in bacteria, leading to their death . This makes 3-Bromo-5-methoxybenzenesulfonamide an effective antibacterial agent .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body . Its metabolism and excretion would likely involve hepatic biotransformation and renal elimination .

Result of Action

The molecular and cellular effects of 3-Bromo-5-methoxybenzenesulfonamide’s action primarily involve the disruption of normal bacterial growth and proliferation. By inhibiting key enzymes, it interferes with essential biochemical processes, leading to the death of the bacteria .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-methoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, factors such as temperature and light exposure can affect its stability .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

3-bromo-5-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOYHODZZFACDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methoxybenzenesulfonamide | |

CAS RN |

1261438-84-9 | |

| Record name | 3-bromo-5-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Difluoromethoxy)phenyl]propan-2-amine](/img/structure/B1532589.png)

![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)